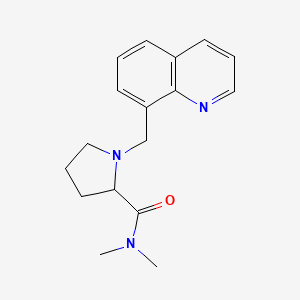
N,N-dimethyl-1-(quinolin-8-ylmethyl)pyrrolidine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-dimethyl-1-(quinolin-8-ylmethyl)pyrrolidine-2-carboxamide, also known as DMQX, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. DMQX is a potent and selective antagonist of the AMPA receptor, which is a subtype of ionotropic glutamate receptor. In
作用机制
N,N-dimethyl-1-(quinolin-8-ylmethyl)pyrrolidine-2-carboxamide acts as a competitive antagonist of the AMPA receptor by binding to the receptor and preventing the binding of glutamate, the endogenous ligand for the receptor. This results in the inhibition of the excitatory neurotransmission mediated by the AMPA receptor.
Biochemical and Physiological Effects:
The inhibition of the AMPA receptor by N,N-dimethyl-1-(quinolin-8-ylmethyl)pyrrolidine-2-carboxamide has several biochemical and physiological effects. For example, N,N-dimethyl-1-(quinolin-8-ylmethyl)pyrrolidine-2-carboxamide can block the induction of LTP, which is important for learning and memory. N,N-dimethyl-1-(quinolin-8-ylmethyl)pyrrolidine-2-carboxamide can also prevent the excitotoxicity that is associated with the overactivation of glutamate receptors, which can lead to neuronal damage and cell death.
实验室实验的优点和局限性
N,N-dimethyl-1-(quinolin-8-ylmethyl)pyrrolidine-2-carboxamide has several advantages for lab experiments. It is a potent and selective antagonist of the AMPA receptor, which allows for precise manipulation of the receptor function. N,N-dimethyl-1-(quinolin-8-ylmethyl)pyrrolidine-2-carboxamide is also relatively stable and can be stored for long periods of time. However, N,N-dimethyl-1-(quinolin-8-ylmethyl)pyrrolidine-2-carboxamide has some limitations. It is a synthetic compound that may not fully replicate the effects of endogenous ligands. N,N-dimethyl-1-(quinolin-8-ylmethyl)pyrrolidine-2-carboxamide can also have off-target effects on other ionotropic glutamate receptors, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for research involving N,N-dimethyl-1-(quinolin-8-ylmethyl)pyrrolidine-2-carboxamide. One area of interest is the role of AMPA receptors in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. N,N-dimethyl-1-(quinolin-8-ylmethyl)pyrrolidine-2-carboxamide can be used to investigate the mechanisms underlying the pathogenesis of these diseases and to identify potential therapeutic targets. Another area of interest is the development of more selective and potent antagonists of the AMPA receptor. This can lead to the development of new drugs for the treatment of various neurological and psychiatric disorders.
合成方法
N,N-dimethyl-1-(quinolin-8-ylmethyl)pyrrolidine-2-carboxamide can be synthesized through a multi-step process involving the reaction of quinoline-8-carboxaldehyde with pyrrolidine and dimethylamine. The resulting product is then subjected to further reactions to form N,N-dimethyl-1-(quinolin-8-ylmethyl)pyrrolidine-2-carboxamide. The synthesis of N,N-dimethyl-1-(quinolin-8-ylmethyl)pyrrolidine-2-carboxamide is a complex process that requires expertise in organic chemistry.
科学研究应用
N,N-dimethyl-1-(quinolin-8-ylmethyl)pyrrolidine-2-carboxamide has been widely used in scientific research to study the role of AMPA receptors in various physiological and pathological conditions. For example, N,N-dimethyl-1-(quinolin-8-ylmethyl)pyrrolidine-2-carboxamide has been used to investigate the involvement of AMPA receptors in the formation of long-term potentiation (LTP), a process that is crucial for learning and memory. N,N-dimethyl-1-(quinolin-8-ylmethyl)pyrrolidine-2-carboxamide has also been used to study the role of AMPA receptors in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
N,N-dimethyl-1-(quinolin-8-ylmethyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c1-19(2)17(21)15-9-5-11-20(15)12-14-7-3-6-13-8-4-10-18-16(13)14/h3-4,6-8,10,15H,5,9,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOFWDKQSRIXCGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CCCN1CC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-1-(quinolin-8-ylmethyl)pyrrolidine-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

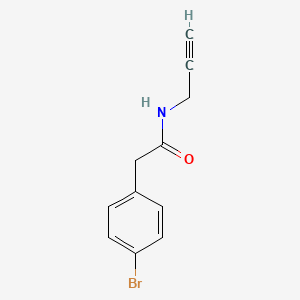


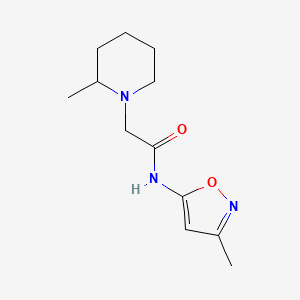
![3-fluoro-4-[(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methyl]benzonitrile](/img/structure/B7457533.png)
![2-[[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methylsulfanyl]-6-methylpyrimidin-4-amine](/img/structure/B7457540.png)
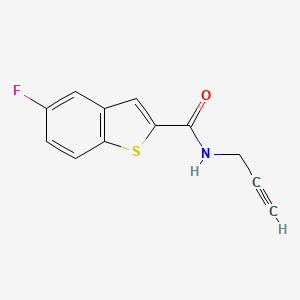
![2-[(5-Chloro-2,3-dihydro-1,4-benzodioxin-7-yl)methylsulfanyl]-6-methylpyrimidin-4-amine](/img/structure/B7457558.png)
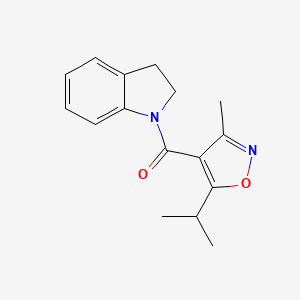
![N-[[1-(dimethylamino)cycloheptyl]methyl]-3-(1H-indol-3-yl)propanamide](/img/structure/B7457560.png)
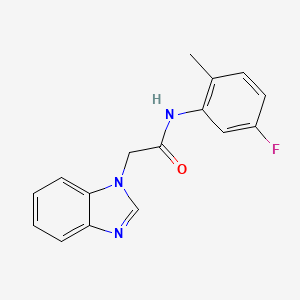
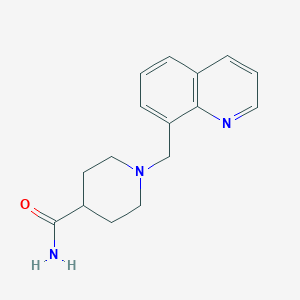
![5-ethyl-3-[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl-1H-1,2,4-triazole](/img/structure/B7457585.png)
![3-[5-(Naphthalen-1-ylmethylsulfanyl)-4-(oxolan-2-ylmethyl)-1,2,4-triazol-3-yl]propanamide](/img/structure/B7457591.png)